4-[4-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine
Overview
Description
4-[4-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the benzenesulfonyl group via sulfonylation. The nitrophenyl group is usually introduced through a nitration reaction. The final step involves the attachment of the morpholine ring through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds.
Scientific Research Applications
4-[4-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions. The oxazole and morpholine rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholine: Similar in structure but lacks the benzenesulfonyl and oxazole groups.
4-(Benzenesulfonyl)-2-naphthalen-1-ylmethyl-oxazol-5-yl)morpholine: Contains a naphthalene ring instead of a nitrophenyl group.
Uniqueness
4-[4-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor, while the nitrophenyl group contributes to its redox activity.
This compound’s unique structure makes it a valuable subject of study in various fields, from synthetic chemistry to biological research.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c23-22(24)15-6-4-5-14(13-15)17-20-18(19(28-17)21-9-11-27-12-10-21)29(25,26)16-7-2-1-3-8-16/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQUZKRENHALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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